molecular formula C23H32N2O3 B11323498 2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

Cat. No.: B11323498
M. Wt: 384.5 g/mol
InChI Key: BXHSGYVZFMSNEB-UHFFFAOYSA-N
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Description

“2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide” is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide” typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan derivative, such as 5-methylfuran, under acidic or basic conditions to introduce the furan ring.

    Formation of the Piperidine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide” may have various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacological studies.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of “2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)ethyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]propionamide

Uniqueness

The uniqueness of “2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H32N2O3/c1-16-10-12-25(13-11-16)20(22-9-8-18(3)28-22)14-24-23(26)15-27-21-7-5-6-17(2)19(21)4/h5-9,16,20H,10-15H2,1-4H3,(H,24,26)

InChI Key

BXHSGYVZFMSNEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)COC2=CC=CC(=C2C)C)C3=CC=C(O3)C

Origin of Product

United States

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